3-{5-[(3-bromobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N,N-dimethylaniline
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Overview
Description
N-(3-{5-[(3-BROMOBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}PHENYL)-N,N-DIMETHYLAMINE is a complex organic compound characterized by the presence of a triazole ring, a bromobenzyl group, and a dimethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{5-[(3-BROMOBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}PHENYL)-N,N-DIMETHYLAMINE typically involves multiple steps, starting with the formation of the triazole ring. One common method involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by alkylation with 3-bromobenzyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(3-{5-[(3-BROMOBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}PHENYL)-N,N-DIMETHYLAMINE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromobenzyl group can be reduced to form the corresponding benzyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
N-(3-{5-[(3-BROMOBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}PHENYL)-N,N-DIMETHYLAMINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-{5-[(3-BROMOBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}PHENYL)-N,N-DIMETHYLAMINE involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromobenzyl group may enhance the compound’s binding affinity to its targets, while the dimethylamine group can influence its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- **N-({5-[(3-bromobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-2-methylaniline
- **N-({5-[(3-bromobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-N-(1-naphthyl)amine
Uniqueness
N-(3-{5-[(3-BROMOBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}PHENYL)-N,N-DIMETHYLAMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromobenzyl group and the dimethylamine group differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct applications in research and industry .
Properties
Molecular Formula |
C18H19BrN4S |
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Molecular Weight |
403.3 g/mol |
IUPAC Name |
3-[5-[(3-bromophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C18H19BrN4S/c1-22(2)16-9-5-7-14(11-16)17-20-21-18(23(17)3)24-12-13-6-4-8-15(19)10-13/h4-11H,12H2,1-3H3 |
InChI Key |
WTGZVWYZCKIEBX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC(=CC=C2)Br)C3=CC(=CC=C3)N(C)C |
Origin of Product |
United States |
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